molecular formula C26H23FN2O5S B2520853 2-[6-ethyl-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide CAS No. 866729-19-3

2-[6-ethyl-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B2520853
CAS No.: 866729-19-3
M. Wt: 494.54
InChI Key: UWNSESYVLBCXNB-UHFFFAOYSA-N
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Description

2-[6-ethyl-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is known for its diverse biological activities, and is substituted with functional groups that may enhance its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-ethyl-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide typically involves multiple steps, including the formation of the quinoline core and subsequent functionalization. Key steps may include:

    Formation of the Quinoline Core: This can be achieved through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.

    Ethylation and Methoxylation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[6-ethyl-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings and the quinoline core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-[6-ethyl-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-[6-ethyl-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide
  • 4-Fluorobenzenesulfonyl chloride
  • 4-Bromobenzenesulfonyl chloride

Uniqueness

2-[6-ethyl-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide is unique due to its specific substitution pattern, which may confer distinct chemical reactivity and biological activity compared to similar compounds. The presence of the methoxy group, in particular, may enhance its solubility and interaction with biological targets.

Properties

IUPAC Name

2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23FN2O5S/c1-3-17-4-13-23-22(14-17)26(31)24(35(32,33)21-11-5-18(27)6-12-21)15-29(23)16-25(30)28-19-7-9-20(34-2)10-8-19/h4-15H,3,16H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWNSESYVLBCXNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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